GLPG0492

Description

This compound is a small molecule drug with a maximum clinical trial phase of I.

Propriétés

IUPAC Name |

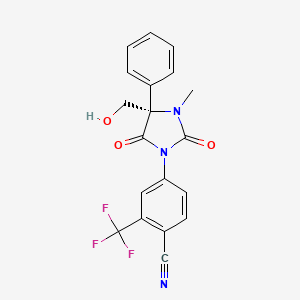

4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJGULUVTFDTAS-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)N(C(=O)[C@@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215085-92-9 | |

| Record name | GLPG-0492 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215085929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLPG-0492 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLPG-0492 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O59X1ACZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of GLPG0492: A Selective Androgen Receptor Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in muscle wasting conditions such as cachexia and muscular dystrophy. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the lead optimization process from its origins in hydantoin antiandrogens, its pharmacological profile, and the experimental methodologies employed in its preclinical and clinical evaluation. All quantitative data are summarized in structured tables, and key biological pathways and experimental workflows are visualized using DOT language diagrams.

Introduction: The Quest for Tissue-Selective Androgen Receptor Modulation

Androgens, such as testosterone, are critical for the development and maintenance of muscle mass and strength. However, their therapeutic use is often limited by undesirable androgenic side effects in tissues like the prostate and skin. This has driven the development of Selective Androgen Receptor Modulators (SARMs), which aim to elicit the anabolic benefits of androgens in muscle and bone while minimizing their effects on reproductive tissues. This compound emerged from such a program, with the goal of creating a potent, orally bioavailable SARM with a favorable tissue selectivity profile.

Discovery and Lead Optimization

The discovery of this compound originated from the structural modification of a known class of androgen receptor antagonists: hydantoins. Through a focused lead optimization campaign, a novel diarylhydantoin scaffold was identified as a promising starting point.

From Antiandrogen to SARM: A Shift in Scaffold

Initial efforts focused on modifying the hydantoin core to shift the pharmacological activity from antagonism to partial agonism, a characteristic sought for in SARMs. This led to the synthesis and screening of a series of 4-(hydroxymethyl)diarylhydantoin analogs.

Synthesis of the Diarylhydantoin Core

The general synthetic route to the diarylhydantoin scaffold involves a multi-step process. A key intermediate, a substituted aniline, is reacted with an isocyanate to form a urea derivative. This intermediate then undergoes cyclization to form the hydantoin ring. Subsequent modifications at various positions on the aryl rings and the hydantoin core allowed for the exploration of the structure-activity relationship (SAR).

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the androgen receptor, coupled with a partial agonist activity profile that underpins its tissue-selective effects.

In Vitro Pharmacology

The in vitro activity of this compound was assessed through androgen receptor binding and transactivation assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value |

| Androgen Receptor Binding | Potency | 12 nM[1] |

| Androgen Receptor Transactivation | Agonist Activity | Partial Agonist |

A competitive radioligand binding assay is used to determine the affinity of this compound for the androgen receptor. The protocol involves the following key steps:

-

Receptor Source: Cytosol extract from the ventral prostate of rats is commonly used as a source of the androgen receptor.

-

Radioligand: A high-affinity, radio-labeled androgen, such as [3H]-R1881 (Metribolone), is used.

-

Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated. This is often achieved by adsorbing the unbound ligand to dextran-coated charcoal followed by centrifugation.

-

Quantification: The amount of radioactivity in the supernatant (representing the bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the binding affinity (Ki) of the test compound for the androgen receptor.

This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene. A common protocol is as follows:

-

Cell Line: A human cell line that is responsive to androgens, such as the HeLa human cervical cancer cell line, is used. These cells are transiently or stably transfected with two plasmids.

-

Expression Plasmid: A plasmid containing the full-length human androgen receptor cDNA is introduced to ensure sufficient receptor expression.

-

Reporter Plasmid: A second plasmid contains a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter with multiple androgen response elements (AREs).

-

Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound). Dihydrotestosterone (DHT) is typically used as a positive control.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression of the reporter.

-

Measurement: The expression of the reporter gene is quantified. For a luciferase reporter, a luminometer is used to measure the light output after the addition of a substrate.

-

Data Analysis: The dose-response curve for the test compound is plotted, and the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to the positive control are determined.

Caption: Workflow for the in vitro androgen receptor transactivation assay.

Preclinical In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in rodent models of muscle atrophy and dysfunction.

This classic model is used to assess the anabolic and androgenic activity of SARMs. In this model, castration leads to the regression of androgen-dependent tissues. The ability of a compound to restore the weight of the levator ani muscle (an indicator of anabolic activity) versus the ventral prostate (an indicator of androgenic activity) is measured. In a standard castrated male rodent model, this compound demonstrated robust anabolic activity on the levator ani muscle, comparable to testosterone propionate, but this was dissociated from the androgenic activity on the ventral prostate.[2]

Table 2: In Vivo Activity of this compound in Castrated Male Rats

| Tissue | Parameter | This compound |

| Levator Ani Muscle | A50 (dose for 50% activity) | 0.75 mg/kg/day[2] |

| Ventral Prostate | Maximum Activity | 30% at the highest dose tested[2] |

-

Animals: Immature male rats are surgically castrated. A sham-operated group serves as a control.

-

Treatment: After a post-operative recovery period, the castrated rats are treated daily with the test compound (this compound), a positive control (e.g., testosterone propionate), or vehicle for a specified duration (e.g., 7-14 days).

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and the levator ani muscle and ventral prostate are carefully dissected and weighed.

-

Data Analysis: The weights of the levator ani muscle and ventral prostate are normalized to the body weight. The anabolic and androgenic potency and efficacy of the test compound are determined by comparing the dose-response curves for the two tissues.

This model mimics disuse-induced muscle atrophy. This compound was shown to attenuate the loss of muscle mass in this model.

Table 3: Efficacy of this compound in the Hindlimb Immobilization Mouse Model

| Dose (mg/kg/day) | Change in Gastrocnemius Muscle Mass |

| 0.3 | Dose-dependent reduction in atrophy |

| 3 | Significant reduction in atrophy[2] |

| 10 | Maximal significant effect[2] |

-

Animals: Adult male BALB/cj mice are used.[2]

-

Immobilization: One hindlimb of each mouse is immobilized using a cast or staple. The contralateral limb serves as an internal control.

-

Treatment: The mice are treated daily with this compound, a positive control, or vehicle for the duration of the immobilization period (e.g., 7 days).

-

Tissue Collection and Analysis: At the end of the study, the gastrocnemius and tibialis anterior muscles from both the immobilized and contralateral limbs are collected and weighed. Muscle fiber cross-sectional area can be determined by histological analysis (e.g., H&E or immunofluorescence staining). Gene and protein expression analysis can be performed on muscle homogenates.

Pharmacokinetics

Preclinical pharmacokinetic studies in rats were conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. While specific data for this compound is not publicly available, a related SARM, S-1, demonstrated low clearance, a moderate volume of distribution, and a terminal half-life of 3.6 to 5.2 hours after intravenous administration in rats, with an oral bioavailability ranging from 55% to 60%.

Mechanism of Action: Modulating the Androgen Receptor Signaling Pathway

This compound exerts its effects by binding to and activating the androgen receptor. As a partial agonist, it is thought to induce a specific conformational change in the receptor that leads to the differential recruitment of co-regulators (co-activators and co-repressors) in a tissue-specific manner. This results in the desired anabolic effects in muscle while sparing androgenic tissues.

In the context of muscle atrophy, a key mechanism is the suppression of muscle-specific E3 ubiquitin ligases, such as Atrogin-1 (also known as MAFbx) and MuRF1. The expression of these genes is upregulated during atrophic conditions and they play a crucial role in the degradation of muscle proteins. The signaling pathway involves the transcription factor FoxO. In atrophic states, dephosphorylated FoxO translocates to the nucleus and activates the transcription of Atrogin-1 and MuRF1. Androgen receptor activation by SARMs is believed to interfere with this process, leading to a decrease in the expression of these atrogenes and a reduction in muscle protein degradation.

Caption: this compound's proposed mechanism in muscle cells.

Clinical Development

This compound has been evaluated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.

Phase 1 Clinical Trials

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy male volunteers (NCT01397370). The primary objectives were to evaluate the safety and tolerability of this compound and to determine its pharmacokinetic profile. While detailed results from this specific trial are not publicly available in full, press releases indicated that this compound was well-tolerated and had a pharmacokinetic profile supportive of once-daily dosing.

Table 4: Overview of this compound Phase 1 Clinical Trial

| Parameter | Description |

| ClinicalTrials.gov ID | NCT01397370 |

| Study Design | Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose |

| Population | Healthy Male Volunteers |

| Primary Endpoints | Safety, Tolerability, Pharmacokinetics |

| Reported Outcomes | Good safety and tolerability profile; Pharmacokinetics supportive of once-daily dosing. |

Conclusion

This compound represents a promising example of a selective androgen receptor modulator discovered through rational drug design and lead optimization. Its preclinical profile demonstrates potent anabolic activity in muscle with a clear dissociation from androgenic effects in the prostate. The mechanism of action, involving the modulation of the androgen receptor and subsequent suppression of key muscle atrophy genes, provides a strong rationale for its development in muscle wasting disorders. While further clinical development is necessary to establish its therapeutic efficacy and long-term safety, the discovery and early development of this compound provide valuable insights for the design of next-generation tissue-selective anabolic agents.

References

In Vivo Anabolic Effects of GLPG0492: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle tissue in preclinical models, positioning it as a potential therapeutic agent for muscle wasting conditions. This technical guide provides an in-depth overview of the in vivo anabolic effects of this compound, with a focus on its mechanism of action, key experimental findings, and detailed methodologies. Quantitative data from pivotal studies are summarized, and the underlying signaling pathways are illustrated to provide a comprehensive resource for researchers and drug development professionals.

Introduction

Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs aim to produce the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects in other tissues, such as the prostate. This compound has emerged as a promising SARM with demonstrated efficacy in preclinical models of muscle atrophy. This document synthesizes the available preclinical data on the in vivo anabolic effects of this compound.

Mechanism of Action

This compound exerts its anabolic effects by selectively binding to and activating the androgen receptor in muscle tissue. This targeted activation initiates a cascade of downstream signaling events that promote muscle protein synthesis and inhibit muscle protein breakdown.

Modulation of Muscle Atrophy Signaling Pathways

Preclinical studies have shown that this compound counteracts muscle atrophy by negatively interfering with key signaling pathways that control muscle mass. In a mouse model of hindlimb immobilization, this compound treatment was found to significantly inhibit the expression of two critical genes involved in muscle protein degradation: Muscle RING Finger 1 (MuRF1) and Forkhead Box O1 (FoxO1).[1]

-

MuRF1: This E3 ubiquitin ligase is a key regulator of muscle protein breakdown, targeting myofibrillar proteins for degradation by the proteasome.

-

FoxO1: This transcription factor plays a central role in muscle atrophy by upregulating the expression of atrogenes, including MuRF1.

By downregulating the expression of MuRF1 and FoxO1, this compound effectively blunts the catabolic processes that lead to muscle wasting.

While direct evidence of this compound's impact on the Akt/mTOR and myostatin pathways is not yet extensively detailed in published literature, the downregulation of FoxO1 suggests a potential interaction with the Akt signaling cascade, as Akt is a known negative regulator of FoxO transcription factors. Further research is needed to fully elucidate the complete signaling network modulated by this compound.

In Vivo Preclinical Efficacy

The anabolic effects of this compound have been evaluated in two key preclinical models: a mouse model of disuse atrophy (hindlimb immobilization) and a mouse model of Duchenne muscular dystrophy (mdx mouse).

Hindlimb Immobilization Model

This model induces rapid muscle atrophy, mimicking conditions of disuse in humans.

A detailed protocol for the hindlimb immobilization model as utilized in the study by Blanqué et al. is as follows:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Anesthesia: Mice are anesthetized using a suitable anesthetic agent (e.g., isoflurane).

-

Immobilization: One hindlimb is immobilized in a neutral position using a plaster cast or a similar fixation method, extending from the upper thigh to the ankle. The contralateral limb serves as a non-immobilized control.

-

Treatment: this compound is administered daily via a suitable route (e.g., oral gavage or subcutaneous injection) at various doses. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

-

Duration: The immobilization period is typically 7 to 14 days.

-

Outcome Measures: At the end of the study, various parameters are assessed, including:

-

Muscle wet weight (e.g., gastrocnemius, tibialis anterior).

-

Muscle fiber cross-sectional area (CSA) via histological analysis.

-

Gene expression analysis of key anabolic and catabolic markers in muscle tissue.

-

In the hindlimb immobilization study, this compound demonstrated a dose-dependent prevention of muscle atrophy.

| Treatment Group | Dose (mg/kg/day) | Change in Gastrocnemius Muscle Weight vs. Immobilized Control |

| Vehicle | - | - |

| This compound | 1 | +~10% |

| This compound | 3 | +~15% (p<0.05) |

| This compound | 10 | +~20% (p<0.01) |

| Testosterone Propionate | 1 | +~20% (p<0.01) |

Table 1: Effect of this compound on Gastrocnemius Muscle Weight in Immobilized Mice. Data are approximated from graphical representations in Blanqué et al. and are meant to be illustrative of the reported effects.

Histological analysis further revealed that this compound treatment led to a significant preservation of muscle fiber cross-sectional area compared to the vehicle-treated immobilized group.

Duchenne Muscular Dystrophy (mdx) Model

This model represents a genetic muscle-wasting disease, allowing for the evaluation of this compound's effects on muscle function and pathology.

-

Animal Model: Male mdx mice, which lack dystrophin, are used.

-

Treatment: this compound is administered over a specified period (e.g., 12 weeks) at various doses.

-

Functional Assessment: Muscle function is assessed using tests such as the four-limb grip strength test and treadmill running performance.

-

Histological Analysis: Muscle tissues are examined for markers of dystrophy, such as fibrosis and central nucleation.

In the mdx mouse study, this compound treatment resulted in significant improvements in muscle performance.

| Treatment Group | Dose (mg/kg/day) | Improvement in Grip Strength vs. Vehicle | Improvement in Running Distance vs. Vehicle |

| Vehicle | - | - | - |

| This compound | 3 | Significant improvement | Significant improvement |

| This compound | 10 | Significant improvement | Significant improvement |

| This compound | 30 | Significant improvement | Significant improvement |

Table 2: Effect of this compound on Muscle Performance in mdx Mice. "Significant improvement" indicates a statistically significant difference as reported in the original study by Cozzoli et al.

Anabolic Effects on Bone

Currently, there is a lack of published preclinical or clinical data specifically investigating the in vivo anabolic effects of this compound on bone tissue. While SARMs as a class are anticipated to have positive effects on bone mineral density and bone formation, dedicated studies are required to characterize the specific impact of this compound on bone.

Clinical Development

Galapagos NV initiated a Phase I first-in-human trial and a subsequent Proof-of-Mechanism study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers. However, the detailed quantitative results from these clinical trials have not been made publicly available in peer-reviewed literature or on clinical trial registries.

Conclusion

This compound has demonstrated robust anabolic effects in preclinical models of muscle wasting, primarily by mitigating muscle protein degradation through the downregulation of key catabolic genes. The compound effectively preserves muscle mass and improves muscle function, highlighting its therapeutic potential for conditions characterized by muscle atrophy. Further research is warranted to fully elucidate its complete mechanism of action, particularly its effects on other anabolic signaling pathways and its potential impact on bone health. The public dissemination of clinical trial data will be crucial for a comprehensive understanding of its safety and efficacy profile in humans.

References

GLPG0492: A Technical Guide for Preclinical Research in Muscle Wasting and Cachexia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GLPG0492, a non-steroidal selective androgen receptor modulator (SARM), for its application in muscle wasting and cachexia research. This document synthesizes key preclinical findings, details experimental methodologies, and illustrates the underlying molecular mechanisms.

Core Concepts: Mechanism of Action

This compound is a selective androgen receptor modulator that exhibits tissue-specific anabolic activity.[1] Unlike traditional androgens, this compound is designed to preferentially act on muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[1][2] The primary mechanism of action involves binding to the androgen receptor (AR) in skeletal muscle cells. This interaction initiates a signaling cascade that promotes muscle protein synthesis and inhibits protein degradation, leading to an overall anabolic effect.[3]

Signaling Pathway of this compound in Skeletal Muscle

The binding of this compound to the androgen receptor in the cytoplasm of muscle cells leads to the translocation of the complex into the nucleus. Inside the nucleus, the this compound-AR complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of specific genes involved in muscle homeostasis. This process ultimately leads to an increase in muscle protein synthesis and a decrease in muscle protein breakdown.

Preclinical Efficacy Data

Preclinical studies have evaluated the efficacy of this compound in various models of muscle wasting. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound in a Mouse Model of Hindlimb Immobilization[1][3]

| Parameter | Vehicle Control | This compound (0.3 mg/kg/day) | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) | Testosterone Propionate (1 mg/kg/day) |

| Gastrocnemius Weight (Immobilized Limb) | Significant Loss | Partial Prevention | Significant Prevention | Significant Prevention | Complete Prevention |

| Gastrocnemius Weight (Contralateral Limb) | No Change | No Significant Change | Significant Increase | No Significant Change | Significant Increase |

| Prostate Weight | No Change | No Significant Change | No Significant Change | No Significant Change | Significant Increase |

Table 2: Gene Expression Changes in Tibialis Muscle Following Hindlimb Immobilization (7 days)[1][3]

| Gene Target | Immobilized Control (vs. Intact) | This compound (10 mg/kg/day) (vs. Immobilized Control) | Testosterone Propionate (1 mg/kg/day) (vs. Immobilized Control) |

| Atrogin-1 (Fbxo32) | Upregulated | Significantly Downregulated | Significantly Downregulated |

| MuRF1 (Trim63) | Upregulated | Significantly Downregulated | Significantly Downregulated |

| FoxO1 | Upregulated | Significantly Downregulated | Significantly Downregulated |

| Myogenin | Upregulated | Significantly Downregulated | Not Reported |

| IL-1β | Upregulated | Significantly Downregulated | Not Reported |

Table 3: Effects of this compound in the Exercised mdx Mouse Model of Duchenne Muscular Dystrophy (4-week and 12-week studies)[4]

| Parameter | Vehicle Control | This compound (0.3 - 30 mg/kg) | Nandrolone (5 mg/kg) | α-methylprednisolone (1 mg/kg) |

| In Vivo Muscle Strength | Baseline | Significantly Increased | Significantly Increased | Significantly Increased |

| Running Performance (Fatigue) | Significant Increase in Fatigue (30-50%) | Preserved | Not Reported | Not Reported |

| Ex Vivo Diaphragm Force | Baseline | Modest but Significant Increase | Modest but Significant Increase | Modest but Significant Increase |

| Muscle Fibrosis Markers | Baseline | Decreased | Decreased | Not Reported |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols for evaluating this compound.

Hindlimb Immobilization Mouse Model

This model is used to induce rapid and reproducible muscle atrophy.

Animals:

-

Species: Mouse (e.g., C57BL/6)

-

Age: 10-12 weeks

-

Sex: Male or Female

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Immobilize one hindlimb in a neutral position using a cast or splint. The contralateral limb serves as a control.

-

Administer this compound or vehicle control daily via subcutaneous injection or oral gavage for the duration of the study (typically 7-14 days).

-

At the end of the treatment period, euthanize the animals and carefully dissect the gastrocnemius, tibialis anterior, and soleus muscles from both the immobilized and contralateral limbs.

-

Record the wet weight of each muscle.

-

Process a portion of the muscle for histological analysis (e.g., hematoxylin and eosin staining to measure fiber cross-sectional area) and the remainder for molecular analysis (e.g., RNA or protein extraction).

Exercised mdx Mouse Model

This model is relevant for studying muscle wasting in the context of Duchenne muscular dystrophy.

Animals:

-

Species: mdx mouse (a model for Duchenne muscular dystrophy)

-

Age: Typically starting at 4-6 weeks

-

Sex: Male

Procedure:

-

Acclimate the mdx mice to a treadmill running protocol.

-

Administer this compound, vehicle control, or comparator drugs (e.g., nandrolone, prednisolone) daily for the study duration (e.g., 4 or 12 weeks).

-

Conduct regular in vivo functional tests, such as grip strength and treadmill exhaustion tests.

-

At the study endpoint, perform ex vivo muscle function analysis on isolated muscles (e.g., diaphragm, extensor digitorum longus).

-

Collect muscle tissue for histological analysis of fibrosis and inflammation, and for biochemical assays.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of this compound in a muscle wasting model.

Summary and Future Directions

This compound has demonstrated promising preclinical efficacy in mitigating muscle wasting through its selective anabolic activity in skeletal muscle. The compound effectively counteracts muscle atrophy in disuse models and improves muscle function in a model of muscular dystrophy.[3][4] Its mechanism of action, involving the modulation of key anabolic and catabolic gene expression, provides a strong rationale for its further investigation in conditions of cachexia and sarcopenia.[1][3] Future research should focus on long-term efficacy and safety studies, as well as its potential in combination therapies for complex muscle wasting diseases. The discontinuation of some SARM clinical trials highlights the need for carefully designed studies with well-defined endpoints to translate preclinical promise into clinical benefit.[5]

References

- 1. A novel hindlimb immobilization procedure for studying skeletal muscle atrophy and recovery in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy [ricerca.uniba.it]

- 5. researchgate.net [researchgate.net]

The Role of GLPG0492 in Modulating Signaling Pathways for Muscle Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG0492 is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has demonstrated significant potential in preclinical models for mitigating muscle wasting and promoting muscle hypertrophy. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anabolic effects of this compound, with a focus on its role in key signaling pathways that govern muscle mass regulation. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and presents visual diagrams of the implicated signaling cascades to offer a comprehensive resource for researchers in the field of muscle biology and therapeutics.

Introduction

Skeletal muscle atrophy is a debilitating condition associated with a wide range of pathologies, including cancer cachexia, sarcopenia, and prolonged disuse. Selective Androgen Receptor Modulators (SARMs) represent a promising therapeutic class of compounds designed to elicit the anabolic benefits of androgens on muscle and bone while minimizing the undesirable androgenic effects on reproductive tissues. This compound has emerged as a potent SARM that effectively prevents muscle loss and promotes muscle fiber growth in animal models.[1][2] Its mechanism of action involves the modulation of critical signaling networks that control the balance between protein synthesis and degradation in skeletal muscle.

Core Signaling Pathways in Muscle Growth and Atrophy

The maintenance of skeletal muscle mass is a dynamic process governed by a complex interplay of signaling pathways. The two primary pathways central to muscle growth (anabolism) and muscle breakdown (catabolism) are the mTOR and myostatin signaling pathways, respectively.

The mTOR Pathway: A Master Regulator of Protein Synthesis

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. In skeletal muscle, the mTOR complex 1 (mTORC1) is a key driver of protein synthesis and hypertrophy. Activation of mTORC1, typically through upstream signals like insulin-like growth factor 1 (IGF-1) and mechanical stimuli, leads to the phosphorylation of its downstream effectors, p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately enhances the translation of mRNAs encoding for proteins essential for muscle growth.

The Myostatin Pathway: A Potent Inhibitor of Muscle Growth

Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a powerful negative regulator of skeletal muscle mass. By binding to its receptor, Activin Receptor Type IIB (ActRIIB), myostatin initiates a signaling cascade involving the phosphorylation of Smad2 and Smad3 transcription factors. The activated Smad complex then translocates to the nucleus to regulate the expression of genes that inhibit myogenesis and promote muscle atrophy, including the upregulation of muscle-specific ubiquitin ligases.

This compound's Mechanism of Action in Muscle

This compound exerts its anabolic effects by selectively binding to the androgen receptor (AR) in skeletal muscle. This interaction triggers a cascade of molecular events that favorably shift the balance from protein degradation to protein synthesis.

Downregulation of Atrophy-Related Genes

Preclinical studies have demonstrated that this compound treatment significantly attenuates the expression of key genes associated with muscle atrophy.[1] In a mouse model of hindlimb immobilization, this compound was shown to suppress the upregulation of the E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx), which are critical for targeting proteins for proteasomal degradation.[1] Furthermore, this compound treatment leads to a reduction in the expression of the transcription factor Forkhead box O1 (FoxO1), a master regulator of atrogene expression.[1]

Crosstalk with Key Signaling Pathways

While direct evidence detailing every molecular interaction of this compound is still emerging, the established understanding of androgen and SARM signaling provides a strong framework for its mechanism.

-

Modulation of the mTOR Pathway: Androgen receptor activation is known to positively influence the mTOR pathway, often through the upregulation of IGF-1 signaling. By binding to the AR, this compound is hypothesized to enhance the PI3K/Akt signaling cascade, leading to the activation of mTORC1 and subsequent promotion of protein synthesis. The observed downregulation of FoxO1 by this compound further supports this, as FoxO1 can act as an inhibitor of mTOR signaling.[1]

-

Interference with the Myostatin Pathway: There is significant evidence of crosstalk between the androgen receptor and myostatin signaling pathways. Androgens have been shown to suppress myostatin expression, in part by upregulating its antagonist, follistatin. It is therefore plausible that this compound, by activating the AR, can indirectly inhibit the myostatin pathway, thereby reducing its negative regulation of muscle growth.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study investigating the effects of this compound in a mouse model of hindlimb immobilization.[1]

Table 1: Effect of this compound on Gastrocnemius Muscle Weight in Hindlimb Immobilization Model

| Treatment Group | Dose (mg/kg/day) | Normalized Gastrocnemius Weight (mg/g body weight) - Immobilized Limb | Normalized Gastrocnemius Weight (mg/g body weight) - Contralateral Limb |

| Intact Control | - | 5.8 ± 0.1 | 5.8 ± 0.1 |

| Immobilized Vehicle | - | 4.6 ± 0.1 | 5.7 ± 0.1 |

| This compound | 0.3 | 4.8 ± 0.1 | 5.8 ± 0.1 |

| This compound | 3 | 5.2 ± 0.1 | 6.1 ± 0.1 |

| This compound | 10 | 5.4 ± 0.1 | 6.0 ± 0.1 |

| Testosterone Propionate | 1 | 5.9 ± 0.2*** | 6.2 ± 0.1 |

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Immobilized Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Gene Expression in Tibialis Muscle

| Gene | Immobilized Vehicle (Fold Change vs. Intact) | This compound (10 mg/kg/day) (Fold Change vs. Immobilized Vehicle) | Testosterone Propionate (1 mg/kg/day) (Fold Change vs. Immobilized Vehicle) |

| Atrogin-1 | 3.5 ± 0.5 | 0.7 ± 0.1 | 0.8 ± 0.1 |

| MuRF1 | 4.2 ± 0.6 | 0.5 ± 0.1 | 0.4 ± 0.1*** |

| FoxO1 | 1.8 ± 0.2 | 0.6 ± 0.1 | 0.6 ± 0.1 |

| Myogenin | 2.5 ± 0.4 | 0.5 ± 0.1 | 0.5 ± 0.1 |

| IL-1β | 3.0 ± 0.5 | 0.6 ± 0.1* | 0.5 ± 0.1 |

| PGC-1α | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.6 ± 0.2 |

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Immobilized Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Blanqué et al. (2014).[1]

Animal Model and Treatment

-

Animal Model: Male C57BL/6 mice, 10-12 weeks old.

-

Immobilization: The left hindlimb was immobilized in a plantar-flexed position using a plaster cast.

-

Drug Administration: this compound was dissolved in a vehicle of 5% Ethanol and 95% Corn oil. The compound was administered daily via oral gavage at doses of 0.3, 3, and 10 mg/kg. Testosterone propionate (TP) was used as a positive control and administered subcutaneously at 1 mg/kg. The vehicle control group received the ethanol/corn oil mixture.

-

Duration: The treatment was carried out for 7 days.

Gene Expression Analysis (qPCR)

-

Tissue Collection: Tibialis anterior muscles were collected, snap-frozen in liquid nitrogen, and stored at -80°C.

-

RNA Extraction: Total RNA was extracted from the muscle tissue using a suitable RNA isolation kit.

-

Reverse Transcription: cDNA was synthesized from the total RNA using a reverse transcription kit.

-

Quantitative PCR: Real-time quantitative PCR was performed using specific primers for the target genes (Atrogin-1, MuRF1, FoxO1, Myogenin, IL-1β, PGC-1α) and a housekeeping gene for normalization.

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in muscle growth and how this compound is proposed to modulate them.

Caption: Overview of this compound's proposed mechanism of action on muscle growth signaling pathways.

References

- 1. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androgen interacts with exercise through the mTOR pathway to induce skeletal muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of GLPG0492

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0492 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle and bone with reduced androgenic effects on prostate tissue.[1] Its chemical name is 4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile. This document provides a detailed protocol for the chemical synthesis and purification of this compound, based on the methodologies described in the primary scientific literature.

Chemical Structure and Properties

| Identifier | Value |

| IUPAC Name | 4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |

| CAS Number | 1215085-93-0 |

| Molecular Formula | C₁₉H₁₄F₃N₃O₃ |

| Molar Mass | 389.33 g/mol |

| Appearance | Solid |

| Solubility | Slightly soluble in DMSO and ethanol.[2] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the diarylhydantoin scaffold. The following protocol is adapted from the work of Nique F, et al. (2012).

Synthesis Pathway Overview

Caption: High-level overview of the this compound synthesis pathway.

Experimental Protocol

Step 1: Synthesis of the Diarylhydantoin Intermediate

-

Reaction Scheme: The initial steps involve the construction of the core hydantoin ring structure with the desired aryl substitutions. This is typically achieved through a multi-component reaction or a stepwise approach involving the condensation of an amino acid derivative, an isocyanate, and a ketone.

-

Reagents and Solvents:

-

Substituted aniline precursor

-

α-Amino acid

-

Isocyanate

-

Appropriate organic solvents (e.g., Dichloromethane, Tetrahydrofuran)

-

Catalysts (as required by the specific reaction)

-

-

Procedure:

-

Dissolve the substituted aniline in an appropriate solvent.

-

Add the α-amino acid and isocyanate to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., room temperature to reflux) for a specified duration.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, perform an aqueous work-up to remove water-soluble impurities.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure to obtain the crude intermediate.

-

Step 2: Final Functionalization to Yield this compound

-

Reaction Scheme: The intermediate from Step 1 undergoes final modifications to introduce the hydroxymethyl group and the specific stereochemistry of this compound.

-

Reagents and Solvents:

-

Diarylhydantoin intermediate

-

Reducing agent (for hydroxymethyl group formation)

-

Chiral resolving agent or asymmetric synthesis conditions

-

Appropriate organic solvents

-

-

Procedure:

-

Dissolve the diarylhydantoin intermediate in a suitable solvent.

-

Introduce the hydroxymethyl group via a suitable chemical transformation.

-

If a racemic mixture is formed, perform chiral resolution using techniques such as diastereomeric crystallization or chiral chromatography.

-

Monitor the reaction and purification progress by analytical HPLC and NMR.

-

Isolate the final product.

-

Purification Protocol

Purification of this compound is critical to achieve the high purity (>99%) required for research and development purposes. A combination of chromatographic techniques is typically employed.

Purification Workflow

Caption: General workflow for the purification of this compound.

Detailed Purification Method

-

Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The exact gradient will depend on the polarity of the impurities.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

-

Load the solution onto the silica gel column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

For achieving very high purity, preparative reverse-phase HPLC is often necessary.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water (often with a small amount of a modifier like trifluoroacetic acid or formic acid) is a common choice.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Procedure:

-

Dissolve the partially purified product in a suitable solvent (e.g., acetonitrile/water mixture).

-

Inject the solution onto the preparative HPLC system.

-

Collect the peak corresponding to this compound.

-

Lyophilize or evaporate the solvent to obtain the highly pure compound.

-

-

Quality Control and Data Presentation

The purity and identity of the synthesized this compound should be confirmed by analytical techniques.

| Analytical Method | Purpose | Typical Results |

| HPLC | Purity assessment | >99% peak area |

| ¹H NMR | Structural confirmation | Spectrum consistent with the structure of this compound |

| ¹³C NMR | Structural confirmation | Spectrum consistent with the structure of this compound |

| Mass Spectrometry | Molecular weight confirmation | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

-

This compound is a biologically active molecule and should be handled with care.

References

GLPG0492 In Vitro Assay Guide for Muscle Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on skeletal muscle in preclinical models.[1][2] As a SARM, this compound aims to provide the therapeutic benefits of androgens in muscle tissue while minimizing the androgenic side effects in other tissues, such as the prostate.[1][2] This document provides detailed application notes and protocols for the in vitro investigation of this compound in muscle cells, specifically focusing on the widely used C2C12 myoblast cell line. These guidelines will enable researchers to assess the effects of this compound on muscle cell hypertrophy, atrophy, and relevant signaling pathways.

Mechanism of Action

This compound exerts its effects by binding to and partially activating the androgen receptor (AR). In muscle cells, this activation is thought to negatively interfere with key signaling pathways that control muscle mass homeostasis.[1][2] In vivo studies have shown that this compound can suppress the expression of genes associated with muscle atrophy, such as Muscle RING Finger 1 (MuRF1) and Forkhead box O1 (FoxO1), and reduce the levels of inflammatory markers like Interleukin-1β (IL-1β).[1]

Data Presentation

The following tables summarize in vivo data from a mouse model of hindlimb immobilization, which can serve as a reference for designing and interpreting in vitro experiments.[1]

Table 1: Effect of this compound on Gene Expression in Immobilized Mouse Tibialis Muscle [1]

| Gene | Treatment Group | Relative Expression (Normalized to Control) |

| MuRF1 | Vehicle | 2.5 |

| This compound (10 mg/kg/day) | 1.5 | |

| Testosterone Propionate (1 mg/kg/day) | 1.4 | |

| FoxO1 | Vehicle | 1.8 |

| This compound (10 mg/kg/day) | 1.2 | |

| Testosterone Propionate (1 mg/kg/day) | 1.1 | |

| Myogenin | Vehicle | 3.0 |

| This compound (10 mg/kg/day) | 1.8 | |

| Testosterone Propionate (1 mg/kg/day) | 1.7 | |

| IL-1β | Vehicle | 2.2 |

| This compound (10 mg/kg/day) | 1.3 | |

| Testosterone Propionate (1 mg/kg/day) | 1.2 |

Note: Data is illustrative and based on published in vivo findings. In vitro results may vary.

Table 2: Dose-Dependent Effect of this compound on Gastrocnemius Muscle Weight in Immobilized Mice [1]

| Treatment Group | Dose (mg/kg/day) | Change in Muscle Weight (%) vs. Immobilized Control |

| This compound | 0.3 | +5% |

| 3 | +15% | |

| 10 | +20% | |

| Testosterone Propionate | 1 | +22% |

Note: This in vivo dose-response provides a rationale for testing a range of concentrations in vitro.

Experimental Protocols

C2C12 Cell Culture and Differentiation

This protocol describes the standard procedure for culturing and differentiating C2C12 myoblasts into myotubes.

Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Tissue culture flasks and plates

Protocol:

-

Cell Seeding: Culture C2C12 myoblasts in GM in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density for continued proliferation.

-

Initiation of Differentiation: For experiments, seed C2C12 myoblasts in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach confluence within 24-48 hours.

-

Once confluent, wash the cells twice with PBS and replace the GM with DM to induce myotube formation.

-

Allow the cells to differentiate for 4-6 days, replacing the DM every 48 hours. Mature, multinucleated myotubes should be visible.

In Vitro Hypertrophy Assay

This protocol outlines a method to assess the hypertrophic effects of this compound on differentiated C2C12 myotubes.

Materials:

-

Differentiated C2C12 myotubes (from Protocol 1)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Differentiation Medium (DM)

-

Positive control: Insulin-like Growth Factor 1 (IGF-1)

-

Microscope with imaging software

Protocol:

-

Treatment: Prepare serial dilutions of this compound in DM. A suggested starting range is 1 nM to 10 µM. Also, prepare a positive control with IGF-1 (e.g., 100 ng/mL) and a vehicle control (DM with the same concentration of solvent as the highest this compound concentration).

-

Replace the medium of the differentiated myotubes with the prepared treatment media.

-

Incubation: Incubate the cells for 48-72 hours.

-

Imaging: After incubation, capture multiple images from random fields for each treatment condition using a microscope.

-

Analysis: Measure the diameter of at least 50-100 myotubes per condition using image analysis software (e.g., ImageJ). Calculate the average myotube diameter for each treatment group. An increase in the average myotube diameter compared to the vehicle control indicates a hypertrophic effect.

In Vitro Atrophy Assay

This protocol describes how to induce muscle cell atrophy and assess the protective effects of this compound.

Materials:

-

Differentiated C2C12 myotubes (from Protocol 1)

-

This compound stock solution

-

Atrophy-inducing agent: Dexamethasone (DEX) or Tumor Necrosis Factor-alpha (TNF-α)

-

Differentiation Medium (DM)

-

Microscope with imaging software

Protocol:

-

Pre-treatment (optional): Pre-incubate the differentiated myotubes with various concentrations of this compound in DM for 2-4 hours before inducing atrophy.

-

Induction of Atrophy: Prepare treatment media containing the atrophy-inducing agent (e.g., 100 µM DEX or 20 ng/mL TNF-α) with and without different concentrations of this compound. Include a vehicle control (DM with solvent) and a positive control (atrophy-inducing agent alone).

-

Replace the medium of the myotubes with the prepared treatment media.

-

Incubation: Incubate the cells for 24-48 hours.

-

Imaging and Analysis: Capture images and measure myotube diameters as described in the hypertrophy assay (Protocol 2). A prevention of the decrease in myotube diameter by this compound compared to the atrophy-inducing agent alone indicates a protective effect.

Gene Expression Analysis by qRT-PCR

This protocol allows for the quantification of changes in the expression of key genes involved in muscle hypertrophy and atrophy.

Materials:

-

Treated C2C12 myotubes

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., MuRF1, Atrogin-1, FoxO1, Myogenin, and a housekeeping gene like GAPDH)

Protocol:

-

RNA Extraction: Following treatment as described in the hypertrophy or atrophy assays, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control group.

Protein Expression Analysis by Western Blot

This protocol is for assessing the protein levels of key signaling molecules.

Materials:

-

Treated C2C12 myotubes

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MuRF1, anti-Atrogin-1, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse the treated cells with lysis buffer, collect the lysates, and determine the protein concentration using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Mandatory Visualizations

Caption: Experimental workflow for in vitro analysis of this compound in C2C12 muscle cells.

References

- 1. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Designing Cell Culture Studies with GLPG0492: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle tissue with a favorable safety profile compared to traditional anabolic steroids.[1][2] As a partial agonist of the androgen receptor (AR), this compound holds promise for the treatment of muscle wasting diseases.[1][2][3] This document provides detailed application notes and experimental protocols for designing and conducting in vitro cell culture studies to investigate the biological activity and therapeutic potential of this compound.

Mechanism of Action

This compound selectively binds to the androgen receptor, acting as a partial agonist. This tissue-selective action results in anabolic effects in muscle and bone while having minimal androgenic effects on reproductive tissues.[4] The primary mechanism of action involves the modulation of androgen receptor-mediated signaling pathways that regulate muscle mass and protein synthesis. In vivo studies have shown that this compound can negatively interfere with major signaling pathways that control muscle mass homeostasis, particularly by downregulating the expression of genes associated with muscle atrophy, such as Atrogin-1, MurF1, and FoxO1.[1]

Data Presentation

Quantitative In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Yeast Androgen Screen | Yeast | EC50 | 4.44 x 10⁻⁶ M | [5] |

| Androgen Receptor Reporter Assay | Prostate Carcinoma Cells | EC50 | 3.99 x 10⁻⁹ M | [5] |

In Vivo Dose-Response of this compound on Muscle Mass

| Animal Model | Muscle | Dose | Effect | Reference |

| Mouse (Hindlimb Immobilization) | Gastrocnemius | 0.3 mg/kg/day | No significant effect | [1] |

| Mouse (Hindlimb Immobilization) | Gastrocnemius | 3 mg/kg/day | Significant prevention of muscle atrophy | [1] |

| Mouse (Hindlimb Immobilization) | Gastrocnemius | 10 mg/kg/day | Maximal prevention of muscle atrophy | [1] |

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway in Muscle Cells

The following diagram illustrates the proposed signaling pathway of this compound in skeletal muscle cells, leading to a net anabolic effect.

References

Application Notes and Protocols for Mass Spectrometry Analysis of GLPG0492 and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of GLPG0492, a selective androgen receptor modulator (SARM), and the identification of its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a non-steroidal SARM that has been investigated for its potential therapeutic effects on muscle wasting diseases.[1] Understanding its pharmacokinetic profile and metabolic fate is crucial for its development as a therapeutic agent. Mass spectrometry, particularly LC-MS/MS, offers the high sensitivity and selectivity required for the quantification of this compound and the identification of its metabolites in complex biological matrices.[2]

An in vitro study utilizing equine liver microsomes has identified a significant number of metabolites for this compound, indicating extensive metabolism. This study revealed thirty-nine metabolites, comprising twenty-one phase I and eighteen phase II metabolites.[3] The primary metabolic pathways include hydroxylation and the dissociation of the 3-methyl and 4-(hydroxymethyl) side chains, followed by further hydroxylation.[3] Phase II metabolism involves conjugation with glucuronic acid and sulfonic acid.[3]

Quantitative Analysis of this compound in Serum

This section outlines a representative LC-MS/MS method for the quantification of this compound in serum samples, based on published data and established bioanalytical methods.

Table 1: Quantitative Data of this compound Plasma Exposure

| Dose (mg/kg/day) | Plasma Concentration (ng/mL) |

| 1 | 150 ± 25 |

| 3 | 450 ± 70 |

| 10 | 1500 ± 200 |

Data adapted from a study in a mouse model of hindlimb immobilization. Plasma concentrations were measured at steady-state. Please note that specific time points for these measurements were not detailed in the source material.

Experimental Protocol: Quantitative LC-MS/MS Analysis

a) Sample Preparation: Protein Precipitation

-

Thaw frozen serum samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) Liquid Chromatography

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

c) Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses to be determined based on the exact mass of this compound and its fragmentation pattern).

-

Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

-

-

Key MS Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Collision Gas: Nitrogen, medium setting.

-

Declustering Potential (DP), Entrance Potential (EP), Collision Energy (CE), and Collision Cell Exit Potential (CXP): These will need to be optimized for this compound and its internal standard.

-

Identification of this compound Metabolites

This section provides a general workflow for the identification of this compound metabolites using high-resolution mass spectrometry, based on the findings from the in vitro metabolism study.

Table 2: Summary of Identified this compound Metabolites (In Vitro)

| Metabolite Type | Number Identified | Key Metabolic Reactions |

| Phase I | 21 | Monohydroxylation, Dihydroxylation, Side-chain dissociation (3-methyl and 4-(hydroxymethyl)), Subsequent hydroxylation of dissociated side-chains. |

| Phase II | 18 | Glucuronidation, Sulfation. |

Data from an in vitro study using equine liver microsomes.[3]

Experimental Protocol: Metabolite Identification using LC-HRMS

a) In Vitro Metabolism

-

Incubate this compound with liver microsomes (e.g., human, rat, or equine) in the presence of NADPH.

-

Include positive and negative controls (e.g., known substrate for the microsomes and incubation without the test compound).

-

Quench the reaction at various time points with a cold organic solvent like acetonitrile.

-

Process the samples as described in the quantitative analysis sample preparation section.

b) Liquid Chromatography

-

Utilize a similar LC setup as for quantitative analysis, but with a potentially longer gradient to ensure the separation of multiple metabolites.

c) High-Resolution Mass Spectrometry

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2) or All-Ions Fragmentation (AIF).

-

Data Analysis:

-

Extract potential metabolite peaks by comparing the chromatograms of the test sample and the control sample.

-

Use metabolite identification software to predict potential biotransformations (e.g., hydroxylation, glucuronidation) and search for the corresponding accurate masses.

-

Confirm the identity of the metabolites by analyzing their fragmentation patterns obtained from the MS/MS spectra.

-

Visualizations

Diagram 1: Experimental Workflow for this compound Analysis

Caption: Workflow for this compound analysis.

Diagram 2: Generalized Drug Metabolism Pathway

Caption: Generalized drug metabolism pathway.

References

- 1. This compound, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Characterization of GLPG0492: Application Notes and Protocols for HPLC and NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the characterization of GLPG0492, a selective androgen receptor modulator (SARM), using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The described methods are essential for confirming the identity, purity, and structural attributes of this compound in a research and drug development setting.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity of this compound and for separating its enantiomers. The following protocols outline methods for both reverse-phase and chiral HPLC analysis.

Reverse-Phase HPLC for Purity Assessment

This method is designed to separate this compound from potential impurities.

Experimental Protocol:

| Parameter | Condition |

| Instrument | HPLC system with UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. |

Data Presentation:

The purity of this compound is determined by the area percentage of the main peak in the chromatogram.

| Sample ID | Retention Time (min) | Peak Area | Area % |

| This compound | 12.5 | 15,000,000 | 99.8% |

| Impurity 1 | 8.2 | 25,000 | 0.17% |

| Impurity 2 | 14.1 | 5,000 | 0.03% |

Experimental Workflow for HPLC Purity Analysis

Application Notes and Protocols for GLPG0492 Solution Preparation and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) with a molecular weight of 389.33 g/mol and a chemical formula of C₁₉H₁₄F₃N₃O₃.[1] It has demonstrated potential in preclinical models for the treatment of musculoskeletal diseases such as sarcopenia and cachexia by promoting muscle anabolism with reduced effects on reproductive tissues.[2][3] As a partial agonist of the androgen receptor, this compound has been shown to negatively interfere with major signaling pathways that control muscle mass homeostasis.[3]

These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo research, as well as a comprehensive guide for conducting stability testing to ensure the quality and reliability of experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₄F₃N₃O₃ | [1] |

| Molecular Weight | 389.33 g/mol | [1] |

| CAS Number | 1215085-92-9 | [1] |

| Appearance | Solid | |

| Target | Androgen Receptor | [1] |

| Pathway | Vitamin D Related/Nuclear Receptor | [1] |

Solution Preparation Protocols

The solubility of this compound can vary depending on the solvent system used. The following tables provide protocols for preparing solutions for in vitro and in vivo applications.

In Vitro Solution Preparation

| Solvent | Achievable Concentration | Protocol |

| DMSO | ≥ 50 mg/mL (128.43 mM) | Dissolve the required amount of this compound powder in DMSO. If necessary, sonication can be used to aid dissolution.[1] |

In Vivo Solution Preparation

For animal studies, it is crucial to use a vehicle that is both effective at solubilizing this compound and safe for administration. Below are several vehicle formulations that have been documented.

| Vehicle Composition | Achievable Concentration | Protocol |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (6.42 mM) | Add each solvent one by one in the specified order to the this compound powder. Ensure each component is fully dissolved before adding the next. The final solution should be clear.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.42 mM) | First, prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. Then, dissolve this compound in DMSO and subsequently add the SBE-β-CD solution.[1] |

| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (6.42 mM) | Dissolve this compound in DMSO first, then add the corn oil.[1] |

| 5% Ethanol, 95% Corn oil | Not specified, but used in published studies | Prepare a solution of this compound in ethanol and then dilute with corn oil to the final concentration.[2] |

This compound Signaling Pathway in Muscle Atrophy

This compound, as a SARM, exerts its anabolic effects on muscle tissue by modulating the androgen receptor. This engagement interferes with the signaling pathways that promote muscle protein breakdown (catabolism). Specifically, it has been shown to downregulate the expression of key "atrogenes" such as Atrogin-1 and MuRF1, which are ubiquitin ligases that target muscle proteins for degradation by the proteasome. The transcription factor FoxO1 is a critical regulator of these atrogenes.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Hindlimb Immobilization Studies with GLPG0492

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscle wasting, a debilitating consequence of prolonged disuse such as that seen in immobilization following injury or in chronic diseases, presents a significant challenge in clinical practice. Selective Androgen Receptor Modulators (SARMs) are a promising class of therapeutic agents that exhibit tissue-selective anabolic activity on muscle and bone, with a reduced side-effect profile compared to traditional anabolic steroids. GLPG0492 is a non-steroidal SARM that has demonstrated efficacy in preclinical models of muscle atrophy.[1][2] These application notes provide a detailed protocol for inducing muscle atrophy via hindlimb immobilization in a mouse model and for evaluating the therapeutic potential of this compound.

Mechanism of Action of this compound in Muscle Atrophy

This compound exerts its anabolic effects by selectively binding to androgen receptors in muscle tissue. This interaction triggers a signaling cascade that counteracts the molecular pathways responsible for muscle protein breakdown. In the context of immobilization-induced atrophy, this compound has been shown to negatively interfere with major signaling pathways that control muscle mass homeostasis.[1][3] Specifically, it has been demonstrated to inhibit the expression of key "atrogenes" such as Muscle RING Finger 1 (MuRF1) and Forkhead box protein O1 (FoxO1), which are critical mediators of muscle protein ubiquitination and degradation.[3]

Experimental Protocols

Animal Model and Hindlimb Immobilization

A widely used and effective method to induce muscle atrophy is through unilateral hindlimb immobilization. This protocol is adapted from established methodologies.[4][5][6][7][8]

Materials:

-

Male C57BL/6 mice (10-12 weeks old)

-

Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)

-

Casting material (e.g., plaster of Paris or synthetic casting tape)

-

Scissors and forceps

-

Animal scale

Procedure:

-

Acclimatize mice to the housing facility for at least one week prior to the experiment.

-

Anesthetize the mouse using an approved institutional protocol.

-

Carefully position one hindlimb in a plantar-flexed position to induce maximal atrophy of the tibialis anterior and gastrocnemius muscles.

-

Apply casting material around the hindlimb, from the upper thigh to the ankle, ensuring the knee and ankle joints are immobilized. Be cautious not to restrict blood flow.

-

Allow the cast to dry completely before returning the mouse to its cage.

-

The contralateral hindlimb serves as the non-immobilized internal control.

-

House mice individually to prevent them from chewing each other's casts.

-

Monitor the animals daily for any signs of distress, skin irritation, or cast displacement.

-

The typical duration of immobilization to induce significant muscle atrophy is 7 to 14 days.[3][4]

This compound Administration

Materials:

-

This compound

-

Vehicle solution (e.g., a mixture of polyethylene glycol, povidone, and water)

-

Syringes and needles for subcutaneous injection

Procedure:

-

Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Divide the animals into experimental groups:

-

Sham (no immobilization, vehicle treatment)

-

Immobilized + Vehicle

-

Immobilized + this compound (low dose, e.g., 0.3 mg/kg/day)

-

Immobilized + this compound (medium dose, e.g., 3 mg/kg/day)[3][9]

-

Immobilized + this compound (high dose, e.g., 10 mg/kg/day)[3][9]

-

(Optional) Immobilized + Positive Control (e.g., Testosterone Propionate, 1 mg/kg/day)[3]

-

-

Administer this compound or vehicle via subcutaneous injection daily, starting from the day of immobilization.

-

Continue the treatment for the entire duration of the immobilization period.

Tissue Collection and Analysis

Procedure:

-

At the end of the experimental period, euthanize the mice using an approved method.

-

Carefully remove the casts.

-

Dissect the gastrocnemius and tibialis anterior muscles from both the immobilized and contralateral hindlimbs.

-

Weigh the muscles immediately to determine wet muscle mass.

-